Insulin levels modulator

Descripción general

Descripción

Insulin levels modulators are compounds that influence the action or secretion of insulin, a hormone crucial for regulating glucose metabolism. These modulators can either enhance or inhibit insulin activity, thereby playing a significant role in managing conditions like diabetes mellitus and insulin resistance. By modulating insulin levels, these compounds help maintain normoglycemia and prevent hyperglycemia or hypoglycemia.

Aplicaciones Científicas De Investigación

Insulin levels modulators have a wide range of applications in scientific research:

Chemistry: Used to study the chemical properties and reactions of insulin and its analogs.

Biology: Help in understanding the biological pathways involved in insulin signaling and glucose metabolism.

Medicine: Crucial in the development of new treatments for diabetes and other metabolic disorders.

Industry: Used in the production of insulin analogs and other therapeutic agents.

Mecanismo De Acción

The mechanism of action of “Insulin levels modulator” involves influencing insulin signaling molecules or other pathways that ultimately impinge on the insulin-signalling pathway . Insulin acts by binding to its cell surface receptor, thus activating the receptor’s intrinsic tyrosine kinase activity .

Safety and Hazards

Direcciones Futuras

Future research should address challenges related to drug absorption, nasal deposition, and the long-term effects of intranasal insulin . The evaluation of administration devices for nose-to-brain drug delivery becomes crucial in ensuring precise drug deposition patterns and enhancing bioavailability .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of insulin levels modulators involves complex organic reactions. One common approach is the chemical modification of existing insulin molecules or the synthesis of small molecules that can interact with insulin receptors. These reactions often require specific catalysts, controlled temperatures, and pH conditions to ensure the desired chemical transformations.

Industrial Production Methods: Industrial production of insulin levels modulators typically involves large-scale organic synthesis in specialized reactors. The process includes steps like purification, crystallization, and quality control to ensure the final product meets pharmaceutical standards. Advanced techniques like recombinant DNA technology are also employed to produce insulin analogs with modified properties.

Types of Reactions:

Oxidation: Insulin levels modulators can undergo oxidation reactions, which may alter their efficacy or stability.

Reduction: Reduction reactions can modify the functional groups in these compounds, affecting their interaction with insulin receptors.

Substitution: Substitution reactions, where one functional group is replaced by another, are common in the synthesis of insulin analogs.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Palladium on carbon, platinum.

Major Products Formed: The major products formed from these reactions are modified insulin molecules or small molecules that can effectively modulate insulin activity. These products are then tested for their biological activity and stability.

Comparación Con Compuestos Similares

Insulin-like growth factor 1 receptor modulators: These compounds also interact with receptors similar to insulin receptors but have different biological effects.

Glucagon-like peptide 1 receptor agonists: These compounds enhance insulin secretion in response to glucose levels.

Uniqueness: Insulin levels modulators are unique in their ability to directly influence insulin activity, making them highly effective in managing blood glucose levels. Unlike other compounds that may have broader effects, insulin levels modulators specifically target insulin signaling pathways, providing a more targeted approach to treatment .

Propiedades

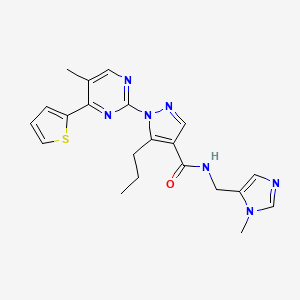

IUPAC Name |

N-[(3-methylimidazol-4-yl)methyl]-1-(5-methyl-4-thiophen-2-ylpyrimidin-2-yl)-5-propylpyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N7OS/c1-4-6-17-16(20(29)23-11-15-10-22-13-27(15)3)12-25-28(17)21-24-9-14(2)19(26-21)18-7-5-8-30-18/h5,7-10,12-13H,4,6,11H2,1-3H3,(H,23,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCIGHGGCWSBIPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C=NN1C2=NC=C(C(=N2)C3=CC=CS3)C)C(=O)NCC4=CN=CN4C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N7OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

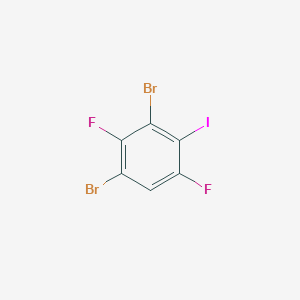

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

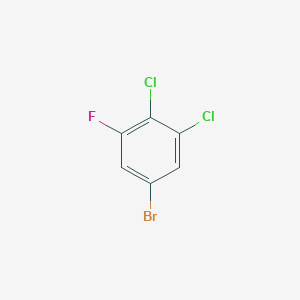

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(1R)-1-[[(2S)-2-hydroxy-3-[hydroxy-[(4-methoxyphenyl)methyl]phosphoryl]propyl]-methylamino]ethyl]benzoic acid](/img/structure/B3026499.png)

![Ethyl 6,8-difluoroimidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B3026510.png)